molecular formula C14H18O3 B13680882 3-(Benzyloxy)cyclohexanecarboxylic Acid

3-(Benzyloxy)cyclohexanecarboxylic Acid

Cat. No.: B13680882
M. Wt: 234.29 g/mol
InChI Key: IUDWJLVRLWUUAN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Carboxylic Acid Group: The benzyloxycyclohexane can then be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

Industrial Production Methods

While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclohexanecarboxylic acid involves its interaction with various molecular targets. The benzyloxy group can participate in aromatic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the benzyloxy group, making it less reactive in certain types of reactions.

    Benzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.

    Phenylacetic acid: Similar in having a benzyl group, but differs in the position and type of the carboxylic acid group.

Uniqueness

3-(Benzyloxy)cyclohexanecarboxylic acid is unique due to the combination of a benzyloxy group and a cyclohexane ring with a carboxylic acid group. This structure provides a balance of aromatic and aliphatic characteristics, making it versatile in various chemical reactions and applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

3-phenylmethoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,15,16)

InChI Key

IUDWJLVRLWUUAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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